molecular formula C18H16N2O5 B11006639 3-hydroxy-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,4-benzoxazine-6-carboxamide

3-hydroxy-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B11006639
M. Wt: 340.3 g/mol
InChI Key: NQWXWUYKSXZZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,4-benzoxazine-6-carboxamide typically involves multiple steps. One common method includes the condensation of 2-aminophenol with 4-methoxybenzoyl chloride to form an intermediate benzoxazine derivative. This intermediate is then reacted with ethyl oxalyl chloride to introduce the carboxamide group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,4-benzoxazine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, amines, and substituted benzoxazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-hydroxy-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,4-benzoxazine-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound inhibits the activity of enzymes such as topoisomerase, which is essential for DNA replication and cell division. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-hydroxy-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,4-benzoxazine-6-carboxamide apart is its unique combination of a benzoxazine ring and a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C18H16N2O5/c1-24-13-5-2-11(3-6-13)15(21)9-19-18(23)12-4-7-16-14(8-12)20-17(22)10-25-16/h2-8H,9-10H2,1H3,(H,19,23)(H,20,22)

InChI Key

NQWXWUYKSXZZKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CNC(=O)C2=CC3=C(C=C2)OCC(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.